sardaine Z2 sardaine Z2
Brand Name: Vulcanchem
CAS No.: 140877-82-3
VCID: VC0234576
InChI:
SMILES:
Molecular Formula: C14H14N4O6
Molecular Weight: 0

sardaine Z2

CAS No.: 140877-82-3

Cat. No.: VC0234576

Molecular Formula: C14H14N4O6

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

sardaine Z2 - 140877-82-3

Specification

CAS No. 140877-82-3
Molecular Formula C14H14N4O6
Molecular Weight 0

Introduction

Structural Characteristics

Primary Structure

Sardaine Z2 consists of 34 amino acid residues with the following sequence:

Pro-Arg-Arg-Arg-Arg-Arg-Ala-Ser-Arg-Pro-Val-Arg-Arg-Arg-Arg-Arg-Tyr-Arg-Arg-Ser-Thr-Ala-Ala-Arg-Arg-Arg-Arg-Arg-Val-Val-Arg-Arg-Arg-Arg

The defining characteristic of sardaine Z2 is the presence of alanine at position 7, which distinguishes it from sardaine Z1 (which has serine at this position). This single amino acid substitution between Z1 and Z2 is attributed to a single base change at the genetic level .

Molecular Properties

Sardaine Z2 has a molecular mass of 4,596.09 Da as determined by ion spray mass spectrometry (IS-MS) . This technique provided clear distinction between sardaine Z1 and Z2, with sardaine Z1 having a slightly higher molecular mass of 4,612.49 Da due to the serine-alanine substitution .

The amino acid composition of sardaine Z2 is notably rich in arginine, which accounts for approximately two-thirds of the total amino acid content. This high proportion of arginine residues contributes to the protein's strongly basic character and its ability to bind to DNA .

Comparative Structure

The table below compares the key structural properties of sardaine Z2 with other related protamines:

ProtamineSourceNumber of ResiduesMolecular Mass (Da)Key Distinguishing Features
Sardaine Z2Striped bonito (Sarda orientalis)344,596.09Alanine at position 7
Sardaine Z1Striped bonito (Sarda orientalis)344,612.49Serine at position 7
Thynnine Z2Tuna fish (Thynnus thynnus)34Similar to sardaine Z1100% identical to sardaine Z1
Scombrine gammaSpotted mackerel (Scomber australasicus)344,532.13Similar to sardaine Z2 with differences at two positions
SagaxineSardinops sagax334,377Contains lysine residues and fewer arginines

Isolation and Analytical Methods

Extraction and Purification

The isolation of sardaine Z2 follows a standardized protocol that has been effectively employed for various fish protamines. The process begins with the extraction of proteins from striped bonito sperm using sulfuric acid, followed by separation through ion-exchange chromatography . Unlike some other fish protamines that separate into multiple distinct components during chromatography, sardaine preparations produce a single band upon polyacrylamide gel electrophoresis, indicating its relative homogeneity .

The electrophoretic mobility of sardaine (including both Z1 and Z2 variants) differs from that of other fish protamines. Specifically, it migrates more slowly than herring, salmon, and mullet protamines during electrophoresis. This distinct mobility pattern has been attributed to sardaine's unique structural features, particularly its proline content, which differs from other protamines and affects its conformational properties .

Structural Analysis Techniques

Several analytical methods have been utilized to characterize sardaine Z2:

  • Amino acid composition analysis through acid hydrolysis

  • Automated Edman degradation for sequence determination

  • Carboxypeptidase B (CPB) and carboxypeptidase A (CPA) digestion to confirm C-terminal sequences

  • Pepsin digestion to generate fragments for sequencing verification

  • Ion spray mass spectrometry (IS-MS) for molecular mass determination

The identification of the heterogeneity at position 7 (alanine in Z2, serine in Z1) was made possible through careful sequence analysis showing simultaneous detection of both amino acids at this position, as well as complementary mass spectrometric evidence showing two distinct molecular masses .

Biological Function and Significance

Role in Spermatogenesis

Like other protamines, sardaine Z2 plays a crucial role in the final stages of spermatogenesis. These protamines replace histones in sperm chromatin and bind to DNA to form nucleoprotamine. This replacement process involves several stages:

  • Initial synthesis of protamines in phosphorylated form

  • Transfer of phosphorylated protamines into chromatin

  • Replacement of histones with protamines

  • Dephosphorylation of protamines

  • Formation of compact nucleoprotamine structure

The resulting compact structure serves to completely inhibit transcription and protect DNA from enzymatic hydrolysis during sperm maturation and fertilization .

Evolutionary Significance

The sequence similarities between sardaine Z2 and protamines from related fish species provide interesting evolutionary insights. The close relationship between sardaine Z1 from striped bonito and thynnine Z2 from tuna fish is particularly noteworthy, as they share 100% sequence identity despite being from different species . This high degree of conservation suggests strong evolutionary pressure to maintain specific structural features of these proteins.

Both striped bonito and tuna belong to the Scombridae family within the order Perciformes, supporting the hypothesis that protamine sequences reflect phylogenetic relationships among species . The heterogeneity observed at position 7 (serine/alanine) is thought to result from single base changes at the structural gene level, representing a form of microheterogeneity that has been observed in other protamines as well .

Comparative Analysis with Related Protamines

Comparison with Sardaine Z1

The primary difference between sardaine Z1 and Z2 is the substitution of serine with alanine at position 7. This single amino acid change results in a molecular mass difference of 16.4 Da (Z1: 4,612.49 Da; Z2: 4,596.09 Da) . Both variants were found together in the same preparation, suggesting they are natural variants produced during spermatogenesis.

It has been proposed that sardaine Z2 (with alanine at position 7) may be produced at a later stage than sardaine Z1 during spermatogenesis. This hypothesis is based on observations that protamines are typically synthesized in order of increasing basicity and decreasing serine/phosphate content .

Comparison with Other Fish Protamines

Sardaine Z2 shares significant structural similarities with other fish protamines, particularly those from species within the same taxonomic order. Some key comparisons include:

  • Thynnine from tuna fish: Sardaine Z1 (serine at position 7) is 100% identical to thynnine Z2 from tuna fish (Thynnus thynnus), highlighting the close relationship between these Scombridae species .

  • Scombrine gamma from spotted mackerel: This protamine has a similar sequence to sardaine Z2 except for differences at two positions. Like sardaine Z2, it has alanine at position 7, but differs at position 17 (alanine instead of tyrosine) and position 23 (valine instead of alanine) .

  • Sagaxine from Sardinops sagax: While sharing the general characteristics of fish protamines, sagaxine shows more substantial differences from sardaine Z2. It contains 33 amino acid residues (compared to 34 in sardaine Z2), has a different sequence pattern, and includes lysine residues that are absent in sardaine Z2 .

Structure-Function Relationships

Significance of Amino Acid Composition

The distinctive amino acid composition of sardaine Z2 directly influences its functional properties:

  • High arginine content: The abundance of arginine residues (approximately 20 out of 34 residues) provides the strong positive charge necessary for binding to negatively charged DNA phosphate groups .

  • Proline content: Sardaine contains two proline residues per molecule, compared to three in many other fish protamines. This reduced proline content may contribute to its less compact conformation and consequently slower electrophoretic mobility compared to other protamines .

  • Tyrosine residue: Sardaine Z2 contains a tyrosine residue at position 17, which is relatively uncommon in fish protamines. While some other protamines contain tyrosine that may be modified (e.g., with O-sulfation), no evidence for such modification was found in sardaine .

  • Serine/alanine substitution: The replacement of serine with alanine at position 7 in sardaine Z2 (compared to Z1) eliminates a potential phosphorylation site, which may influence the protein's role during sperm maturation .

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